Synthetic Efficiency: Quantitative One-Step Yield vs. Benzothiazole Analog
A protocol utilizing adapted Vilsmeier conditions achieves a quantitative yield for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide in a single step from its corresponding precursor [1]. This stands in stark contrast to the benzothiazole analog, N-[1-(1,3-benzothiazol-2-yl)ethyl]formamide (CAS 3985-52-2), which typically requires multi-step synthesis and yields that are not reported as quantitative in the open literature .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield (≈100%) |
| Comparator Or Baseline | N-[1-(1,3-benzothiazol-2-yl)ethyl]formamide (CAS 3985-52-2) |
| Quantified Difference | Approximately 100% vs. unreported/non-quantitative |
| Conditions | One-step synthesis under adapted Vilsmeier conditions [1] vs. multi-step synthesis |
Why This Matters
For procurement, this means this compound is readily accessible at scale for building block applications, reducing lead times and costs compared to analogs requiring complex synthesis.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). Synthesis and Spectroscopic Characterization of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide. Molbank, 2023(2), M1654. View Source
